Aluminium acetoacetate
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Overview
Description
Aluminium acetoacetate is a coordination complex with the chemical formula C18H27AlO9. It is an aluminium complex with three acetylacetone ligands. This compound is used in various fields, including research on aluminium-containing materials and as an antacid .
Preparation Methods
Synthetic Routes and Reaction Conditions: Aluminium acetoacetate can be synthesized by reacting aluminium salts with acetylacetone in the presence of a base. The reaction typically involves the formation of a six-membered chelate ring where both oxygen atoms of the acetylacetone bind to the aluminium ion .
Industrial Production Methods: In industrial settings, this compound is produced through a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pH, and reaction time to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: Aluminium acetoacetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form aluminium oxide.
Reduction: It can be reduced under specific conditions to yield different aluminium compounds.
Substitution: The acetylacetone ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents.
Reduction: Reducing agents such as hydrogen or metal hydrides.
Substitution: Various ligands and appropriate solvents.
Major Products:
Oxidation: Aluminium oxide.
Reduction: Reduced aluminium compounds.
Substitution: New coordination complexes with different ligands.
Scientific Research Applications
Aluminium acetoacetate has a wide range of applications in scientific research:
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Used as an antacid and explored for other therapeutic applications.
Mechanism of Action
The mechanism of action of aluminium acetoacetate involves its ability to form stable complexes with various molecules. The acetylacetone ligands provide a chelating effect, allowing the aluminium ion to interact with different molecular targets. This interaction can lead to various effects, such as catalytic activity, stabilization of materials, and therapeutic effects in medical applications .
Comparison with Similar Compounds
Aluminium acetylacetonate: Another coordination complex with similar properties but different ligand structures.
Aluminium alkoxides: Compounds with alkoxide ligands that exhibit different reactivity and applications.
Uniqueness: Aluminium acetoacetate is unique due to its specific ligand structure, which provides distinct chemical and physical properties. Its ability to form stable complexes and its versatility in various applications make it a valuable compound in scientific research and industry .
Properties
CAS No. |
19022-77-6 |
---|---|
Molecular Formula |
C12H15AlO9 |
Molecular Weight |
330.22 g/mol |
IUPAC Name |
aluminum;3-oxobutanoate |
InChI |
InChI=1S/3C4H6O3.Al/c3*1-3(5)2-4(6)7;/h3*2H2,1H3,(H,6,7);/q;;;+3/p-3 |
InChI Key |
DEVXQDKRGJCZMV-UHFFFAOYSA-K |
SMILES |
CC(=O)CC(=O)[O-].CC(=O)CC(=O)[O-].CC(=O)CC(=O)[O-].[Al+3] |
Canonical SMILES |
CC(=O)CC(=O)[O-].CC(=O)CC(=O)[O-].CC(=O)CC(=O)[O-].[Al+3] |
19022-77-6 | |
Pictograms |
Flammable |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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